epi-Lipoxin B4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

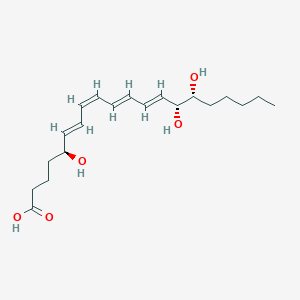

15-epi-lipoxin B4 is a C20 hydroxy fatty acid having (5S)-, (14R)- and (15R)-hydroxy groups as well as (6E)- (8Z)-, (10E)- and (12E)-double bonds. It is a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid.

科学研究应用

Anti-Inflammatory Properties

Epi-Lipoxin B4 plays a crucial role in resolving inflammation, acting as an endogenous anti-inflammatory mediator. It has been shown to inhibit the recruitment and activation of polymorphonuclear leukocytes (PMNs), which are key players in the inflammatory response. Specifically, studies indicate that 15-epi-LXB4 effectively reduces PMN chemotaxis and transmigration across endothelial and epithelial barriers, thereby limiting tissue damage during inflammatory processes .

Applications in Disease Models

Research has demonstrated the efficacy of this compound in various disease models, particularly those involving chronic inflammation and autoimmune conditions.

2.1. Inflammatory Bowel Disease

This compound has shown promise in models of inflammatory bowel disease by protecting intestinal epithelial cells from TNF-α-induced apoptosis and reducing mucosal damage .

2.2. Respiratory Conditions

In asthma models, 15-epi-LXB4 has been found to relax bronchial tissues and inhibit bronchoconstriction induced by leukotrienes, suggesting its potential use in treating asthma exacerbations .

2.3. Neurodegenerative Diseases

Recent studies indicate that this compound may have neuroprotective effects in models of traumatic brain injury and Alzheimer’s disease. It reduces blood-brain barrier permeability and inflammation, potentially enhancing recovery after cerebral ischemia .

| Disease Model | Effect of this compound |

|---|---|

| Inflammatory Bowel Disease | Reduces mucosal damage and protects colonocytes |

| Asthma | Relaxes bronchial tissues; inhibits bronchoconstriction |

| Traumatic Brain Injury | Decreases blood-brain barrier breakdown; reduces lesion volume |

| Alzheimer’s Disease | Enhances phagocytic activity of microglia; reduces inflammatory cytokines |

Clinical Applications

The therapeutic potential of this compound extends to clinical applications, particularly in managing chronic inflammatory conditions.

3.1. Dermatological Conditions

Clinical trials have indicated that topical application of 15-epi-LXB4 can significantly reduce the severity of eczema in infants, showcasing its efficacy as an anti-inflammatory agent in dermatology .

3.2. Periodontal Disease

This compound is being investigated for its role in treating periodontal diseases due to its ability to modulate inflammatory responses in gingival tissues .

化学反应分析

Structural Characteristics

epi-Lipoxin B4 is a trihydroxy polyunsaturated fatty acid with the chemical formula C20H32O5 and molecular weight 352.5 g/mol . Its structure includes:

| Feature | LXB4 | 15-epi-LXB4 |

|---|---|---|

| 15-hydroxy configuration | S | R |

| IUPAC Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid | 5S,14R,15R-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid |

Example Synthetic Route:

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Sharpless Epoxidation | Generate 15R-hydroxy epoxide |

| 2 | Heck Coupling | Install 6E,8Z double bonds |

| 3 | Diastereoselective Reduction | Finalize 5S,14R hydroxyls |

Metabolic Stability and Reactivity

This compound is susceptible to rapid enzymatic degradation, limiting its therapeutic utility:

-

Oxidation : Prostaglandin dehydrogenase (PGDH) oxidizes the 15-hydroxy group to a ketone, forming inactive 15-keto metabolites .

-

Reduction : Further reduction of double bonds (e.g., 13,14-dihydro derivatives) abolishes bioactivity .

| Reaction Type | Enzyme/Condition | Product | Bioactivity |

|---|---|---|---|

| Oxidation | PGDH | 15-keto-epi-LXB4 | Inactive |

| Reduction | Dehydrogenases/Reductases | 13,14-dihydro-epi-LXB4 | Inactive |

Stability in Biological Matrices

-

Half-Life : <5 minutes in human serum due to rapid β-oxidation and enzymatic inactivation .

-

Stabilization Strategies : Aromatic analogues (e.g., replacing double bonds with phenyl groups) resist metabolic degradation .

Key Techniques:

-

LC-MS/MS : Quantifies epi-LXB4 in biological samples (LOQ: 0.1 pg/mL) .

-

Nuclear Magnetic Resonance (NMR) : Confirms double bond geometry and hydroxyl configurations .

Comparative Reactivity with Lipoxin B4

While both LXB4 and 15-epi-LXB4 share anti-inflammatory properties, their stereochemical differences lead to distinct reactivity:

属性

分子式 |

C20H32O5 |

|---|---|

分子量 |

352.5 g/mol |

IUPAC 名称 |

(5S,6E,8Z,10E,12E,14R,15R)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18-,19-/m1/s1 |

InChI 键 |

UXVRTOKOJOMENI-SKYGSKSRSA-N |

手性 SMILES |

CCCCC[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O |

规范 SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。